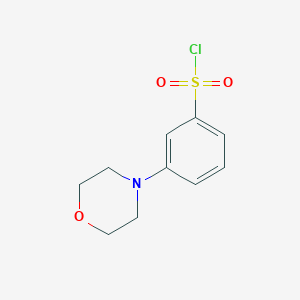

3-(morpholin-4-yl)benzene-1-sulfonylchloride

説明

Contextualizing Arenesulfonyl Chlorides as Versatile Synthetic Intermediates

Arenesulfonyl chlorides, with the general formula ArSO₂Cl, are a cornerstone class of reagents in organic synthesis, prized for their reactivity and versatility. magtech.com.cn As an electrophilic compound, the sulfur atom in the sulfonyl chloride group is highly susceptible to nucleophilic attack, making it a powerful tool for creating new chemical bonds. wikipedia.org This reactivity allows arenesulfonyl chlorides to serve as crucial intermediates in the synthesis of a wide array of organic compounds. magtech.com.cnmanavchem.com

The most prominent application of arenesulfonyl chlorides is in the synthesis of sulfonamides through their reaction with primary or secondary amines. wikipedia.orgresearchgate.net This reaction is robust and forms the basis of the Hinsberg test for distinguishing between different types of amines. wikipedia.org The resulting sulfonamide linkage (ArSO₂-NR'R'') is a key functional group found in numerous pharmaceuticals, including antibacterial sulfa drugs. Arenesulfonyl chlorides also react readily with alcohols in the presence of a base to form sulfonate esters (ArSO₂-OR), which are excellent leaving groups in nucleophilic substitution reactions. wikipedia.org

The production of these compounds typically involves the chlorosulfonation of an aromatic ring, such as benzene (B151609). wikipedia.org While they can be sensitive to hydrolysis, especially at elevated temperatures, their stability under many organic reaction conditions makes them reliable synthetic tools. wikipedia.orgbeilstein-journals.org Their utility extends to various other transformations, including Friedel-Crafts reactions and as precursors for sulfonyl hydrazides and other sulfur-containing compounds, cementing their role as indispensable intermediates in modern organic chemistry. google.com

The Role of Morpholine-Containing Scaffolds in Contemporary Chemical Design

The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation stems from its frequent appearance in a vast number of approved drugs and bioactive molecules, where it often imparts favorable physicochemical and pharmacokinetic properties. nih.gove3s-conferences.org The inclusion of a morpholine moiety in a molecule can enhance its aqueous solubility, improve its metabolic stability, and contribute to a desirable hydrophilic-lipophilic balance. researchgate.net

Medicinal chemists often incorporate the morpholine scaffold to optimize a lead compound's drug-like properties. ijprems.com Its presence can increase the potency of a molecule by facilitating specific interactions with biological targets like kinases and receptors. nih.gove3s-conferences.org For instance, the antibiotic Linezolid and the antiemetic drug Aprepitant feature a morpholine ring that is crucial to their therapeutic activity. ijprems.com

The morpholine ring is synthetically accessible and can be readily introduced into molecules as an amine reagent. nih.gov Its unique structural and electronic properties, including a stable chair-like conformation and the electron-withdrawing effect of the oxygen atom, make it a versatile building block for creating diverse chemical libraries for drug discovery. nih.govresearchgate.net The wide range of biological activities associated with morpholine-containing compounds—including anticancer, anti-inflammatory, and antimicrobial effects—ensures its continued prominence in contemporary chemical design. researchgate.netijprems.com

Research Significance of Substituted Benzenesulfonyl Chlorides with Heterocyclic Moieties

The strategic combination of a substituted benzenesulfonyl chloride with a heterocyclic moiety, as seen in 3-(morpholin-4-yl)benzene-1-sulfonyl chloride, represents a powerful approach in modern synthetic chemistry. This molecular architecture merges the reliable reactivity of the sulfonyl chloride group with the advantageous properties conferred by the heterocycle. The sulfonyl chloride acts as a reactive "handle," allowing the core structure—a benzene ring substituted with a heterocycle like morpholine—to be covalently linked to a wide variety of other molecules, particularly those containing amine or alcohol groups.

This synthetic strategy is of particular importance in the field of drug discovery and development. By reacting a compound like 3-(morpholin-4-yl)benzene-1-sulfonyl chloride with a library of diverse amines or alcohols, chemists can rapidly generate a large number of novel sulfonamide or sulfonate ester derivatives. echemcom.com This allows for the systematic exploration of structure-activity relationships (SAR), where the properties of the newly synthesized compounds can be tested against biological targets. e3s-conferences.org

The presence of the morpholine group on the benzenesulfonyl chloride is significant, as it is known to enhance the pharmacological profile of the final compounds. nih.govresearchgate.net Researchers design such reagents to build molecules that may possess improved solubility, metabolic stability, and target-binding affinity. rsc.org The resulting sulfonamides are investigated for a wide spectrum of biological activities, including anticancer and antimicrobial properties. echemcom.comresearchgate.net Therefore, the research significance lies in the efficient creation of complex, drug-like molecules by combining a versatile reactive group with a pharmacologically beneficial scaffold.

Structure

3D Structure

特性

IUPAC Name |

3-morpholin-4-ylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c11-16(13,14)10-3-1-2-9(8-10)12-4-6-15-7-5-12/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSPQZKFUZVEIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Approaches for the Synthesis of 3 Morpholin 4 Yl Benzene 1 Sulfonylchloride

Direct Chlorosulfonation of Substituted Benzenes

Direct chlorosulfonation is a prominent method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution reaction typically involves the use of chlorosulfonic acid as the sulfonating agent. When applied to a substituted benzene (B151609) such as N-phenylmorpholine, the precursor to the target molecule, careful optimization and control of the reaction are paramount.

Optimization of Reagents and Reaction Conditions for Sulfonyl Chloride Formation

The direct chlorosulfonation of N-phenylmorpholine to yield 3-(morpholin-4-yl)benzene-1-sulfonylchloride requires a meticulous selection of reagents and reaction conditions to maximize yield and minimize side products. Chlorosulfonic acid is the reagent of choice for this transformation. An excess of chlorosulfonic acid is often employed to serve as both the reactant and the solvent.

Key parameters that require optimization include reaction temperature and time. The reaction is typically initiated at a low temperature, often between 0 and 10°C, to control the initial exothermic reaction. The temperature is then gradually raised to facilitate the completion of the sulfonation. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 1: Hypothetical Optimization of Reaction Conditions for the Chlorosulfonation of N-phenylmorpholine

| Entry | Equivalents of Chlorosulfonic Acid | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | 3 | 0 → 25 | 4 | 65 |

| 2 | 5 | 0 → 25 | 4 | 85 |

| 3 | 5 | 0 → 50 | 2 | 95 |

| 4 | 7 | 0 → 50 | 2 | 98 |

This table is illustrative and based on general principles of chlorosulfonation reactions.

Regioselectivity Control in the Sulfonylation Process

The directing effect of the morpholine (B109124) substituent on the benzene ring is a critical factor in determining the position of the incoming sulfonyl chloride group. The nitrogen atom of the morpholine ring has a lone pair of electrons that can be donated to the benzene ring, making it an activating group and an ortho, para-director under neutral conditions. However, the strongly acidic conditions of chlorosulfonation lead to the protonation of the morpholine nitrogen.

The resulting morpholinium ion is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta-position. This is due to the inductive effect of the positive charge, which destabilizes the arenium ion intermediates of ortho and para attack more than the meta intermediate. Therefore, the direct chlorosulfonation of N-phenylmorpholine is expected to predominantly yield the desired 3-(morpholin-4-yl)benzene-1-sulfonylchloride.

Multi-Step Synthetic Strategies for the Introduction of the Morpholine and Sulfonyl Chloride Groups

Multi-step synthesis offers an alternative and often more controlled approach to constructing 3-(morpholin-4-yl)benzene-1-sulfonylchloride. These strategies involve the sequential introduction of the morpholine and sulfonyl chloride functionalities onto the benzene ring.

Precursor Synthesis of Functionalized Benzene Derivatives

A common strategy in multi-step synthesis is to start with a commercially available, suitably functionalized benzene derivative. For the synthesis of the target compound, a plausible precursor would be 3-aminobenzenesulfonamide. This precursor already contains the sulfonyl group and an amino group in the desired meta relationship.

The synthesis of this precursor could begin with the chlorosulfonation of nitrobenzene. The nitro group is a strong deactivating and meta-directing group, leading to the formation of 3-nitrobenzenesulfonyl chloride. Subsequent reaction with ammonia (B1221849) would yield 3-nitrobenzenesulfonamide, followed by the reduction of the nitro group to an amino group to provide 3-aminobenzenesulfonamide.

Sequential Functionalization and Morpholine Annulation Approaches

With a suitable precursor in hand, the next step is the introduction of the morpholine ring. This can be achieved through a nucleophilic substitution reaction. For instance, starting with 3-fluoronitrobenzene, a nucleophilic aromatic substitution with morpholine would yield 4-(3-nitrophenyl)morpholine. The nitro group can then be reduced to an amine, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group.

Another approach involves the annulation of the morpholine ring onto a pre-functionalized benzene. Starting with 3-aminobenzenesulfonic acid, the amino group can be reacted with a bis(2-chloroethyl) ether under basic conditions to form the morpholine ring. The resulting sulfonic acid can then be converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Table 2: Illustrative Multi-Step Synthesis Approach

| Step | Starting Material | Reagents | Product |

| 1 | Nitrobenzene | 1. H₂SO₄/SO₃ 2. SOCl₂ | 3-Nitrobenzenesulfonyl chloride |

| 2 | 3-Nitrobenzenesulfonyl chloride | Morpholine, Et₃N | 4-(3-Nitrophenyl)morpholine |

| 3 | 4-(3-Nitrophenyl)morpholine | H₂, Pd/C | 3-Morpholinoaniline |

| 4 | 3-Morpholinoaniline | 1. NaNO₂, HCl 2. SO₂, CuCl₂ | 3-(morpholin-4-yl)benzene-1-sulfonylchloride |

This table presents a plausible synthetic route and is for illustrative purposes.

Advanced Purification and Isolation Techniques for High-Purity 3-(morpholin-4-yl)benzene-1-sulfonylchloride

The purification of the final product is crucial to ensure its suitability for subsequent applications. Aryl sulfonyl chlorides are often sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, purification methods must be conducted under anhydrous conditions.

Standard purification techniques include recrystallization from a suitable non-polar organic solvent, such as toluene (B28343) or hexane. The choice of solvent is critical to ensure high recovery of the purified product while leaving impurities in the solution.

For more challenging purifications, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. Care must be taken to use dry solvents and silica gel to prevent hydrolysis of the sulfonyl chloride on the column.

In some cases, distillation under reduced pressure can be an effective method for purifying liquid sulfonyl chlorides. However, for solid compounds like 3-(morpholin-4-yl)benzene-1-sulfonylchloride, this is not a viable option.

Finally, to ensure the long-term stability of the purified product, it should be stored in a desiccator under an inert atmosphere, such as nitrogen or argon, to protect it from moisture.

Reaction Pathways and Mechanistic Insights of 3 Morpholin 4 Yl Benzene 1 Sulfonylchloride

Hydrolysis and Solvolysis Phenomena

Hydrolysis and solvolysis are specific types of nucleophilic substitution reactions where water or the solvent acts as the nucleophile, respectively. These reactions are important, as they can be competing pathways during the synthesis of sulfonamides if water is present.

The hydrolysis of arenesulfonyl chlorides in aqueous media has been extensively studied to elucidate the reaction mechanism. The reaction is generally considered to proceed via an S\N2 mechanism, similar to aminolysis. nih.govrsc.org

Kinetic studies of the hydrolysis of various substituted benzenesulfonyl chlorides in water have shown that the reaction is favored by electron-withdrawing groups. rsc.org The Hammett plot for the alkaline hydrolysis of substituted benzenesulfonyl chlorides gives a ρ-value of +1.564, supporting an S\N2 mechanism where bond formation is predominant in the transition state. rsc.org The solvolysis rates, however, can give a curved Hammett plot, suggesting a more complex interplay of bond-making and bond-breaking. rsc.org

Kinetic solvent isotope effect (KSIE) studies for the hydrolysis of benzenesulfonyl chloride in H₂O and D₂O show a value of around 1.56, which is higher than that for the hydrolysis of alkyl chlorides. nih.gov This has been interpreted as indicating more bond breaking in the transition state for the sulfonyl chlorides. nih.gov

For 3-(morpholin-4-yl)benzene-1-sulfonylchloride, the hydrolysis in aqueous media is expected to proceed through an S\N2 mechanism, with the rate being influenced by the electron-withdrawing nature of the morpholino substituent.

The electronic nature of the substituents on the aromatic ring has a significant impact on the rate of solvolysis of arenesulfonyl chlorides. Electron-withdrawing groups generally increase the rate of reaction by making the sulfur atom more electrophilic and stabilizing the developing negative charge in the S\N2 transition state. nih.govbeilstein-journals.org Conversely, electron-donating groups tend to decrease the reaction rate. nih.gov

The following table presents the first-order rate constants for the solvolysis of several substituted benzenesulfonyl chlorides in water, demonstrating the effect of substituents on the reaction rate.

| Substituent | 10⁴ k (s⁻¹) |

|---|---|

| 4-MeO | 23.89 |

| 4-Me | 13.57 |

| 4-H | 11.04 |

| 4-Br | 7.447 |

| 3-NO₂ | - |

| 4-NO₂ | - |

Note: Data for 3-NO₂ and 4-NO₂ at 15°C were not provided in the source, but their rates are known to be faster than the unsubstituted compound at other temperatures. nih.gov

The morpholino group in 3-(morpholin-4-yl)benzene-1-sulfonylchloride is located at the meta position. At this position, its electronic influence will be primarily inductive. As an amide-like functional group, it is expected to be electron-withdrawing, thereby increasing the rate of solvolysis compared to unsubstituted benzenesulfonyl chloride.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 3-(morpholin-4-yl)benzene-1-sulfonylchloride is substituted with two groups: a morpholino group at position 3 and a sulfonyl chloride group at position 1. The morpholino group, with its nitrogen atom directly attached to the ring, is a powerful activating group and is ortho-, para-directing due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic system. Conversely, the sulfonyl chloride group is a strong deactivating group and a meta-director due to the electron-withdrawing inductive and resonance effects of the sulfonyl group.

The directing effects of these two substituents are crucial in determining the regioselectivity of electrophilic aromatic substitution reactions. The strongly activating and ortho-, para-directing morpholino group will predominantly control the position of incoming electrophiles. The positions ortho to the morpholino group are positions 2 and 4, and the para position is position 6. The sulfonyl chloride group at position 1 will direct incoming electrophiles to positions 3 and 5. Therefore, the positions most activated for electrophilic attack are 2, 4, and 6.

Halogenation:

The introduction of a halogen atom, such as bromine or chlorine, onto the benzene ring can be achieved using appropriate halogenating agents. Due to the activating nature of the morpholino group, these reactions can often proceed under milder conditions than those required for unsubstituted benzene.

| Reaction | Reagent | Product(s) | Conditions |

| Bromination | Br₂ in acetic acid | 2-bromo-3-(morpholin-4-yl)benzene-1-sulfonyl chloride and 4-bromo-3-(morpholin-4-yl)benzene-1-sulfonyl chloride | Room Temperature |

| Chlorination | Cl₂ with a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) | 2-chloro-3-(morpholin-4-yl)benzene-1-sulfonyl chloride and 4-chloro-3-(morpholin-4-yl)benzene-1-sulfonyl chloride | Anhydrous conditions |

Nitration:

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The strongly activating morpholino group makes the ring susceptible to nitration, and careful control of reaction conditions is necessary to avoid over-substitution or side reactions.

| Reaction | Reagent | Product(s) | Conditions |

| Nitration | HNO₃, H₂SO₄ | 2-nitro-3-(morpholin-4-yl)benzene-1-sulfonyl chloride and 4-nitro-3-(morpholin-4-yl)benzene-1-sulfonyl chloride | 0-10 °C |

Sulfonation:

Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃). The deactivating effect of the existing sulfonyl chloride group, combined with the steric hindrance, can make further sulfonation challenging.

| Reaction | Reagent | Product(s) | Conditions |

| Sulfonation | Fuming H₂SO₄ | 3-(morpholin-4-yl)-2-sulfobenzene-1-sulfonyl chloride | Elevated Temperature |

Radical Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) of 3-(morpholin-4-yl)benzene-1-sulfonylchloride can participate in a variety of radical reactions. These reactions often involve the homolytic cleavage of the sulfur-chlorine bond, which can be initiated by heat, light, or a radical initiator.

One of the key reactions of sulfonyl chlorides is their use as a source of sulfonyl radicals (R-SO₂•). These radicals can then participate in addition reactions to alkenes and alkynes, or in cyclization reactions.

Radical Addition to Alkenes:

In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or a transition metal catalyst, 3-(morpholin-4-yl)benzene-1-sulfonylchloride can add across a carbon-carbon double bond. This reaction proceeds via a radical chain mechanism.

Initiation: The radical initiator decomposes to form initial radicals, which then abstract the chlorine atom from the sulfonyl chloride to generate a 3-(morpholin-4-yl)phenylsulfonyl radical.

Propagation: The sulfonyl radical adds to the alkene to form a new carbon-centered radical. This radical then abstracts a chlorine atom from another molecule of the sulfonyl chloride, regenerating the sulfonyl radical and propagating the chain.

Termination: The reaction is terminated by the combination of any two radical species.

| Substrate | Initiator | Product |

| Alkene (e.g., 1-octene) | AIBN or Cu(I) catalyst | 1-chloro-2-(3-(morpholin-4-yl)phenylsulfonyl)octane |

| Alkyne (e.g., 1-octyne) | AIBN or Cu(I) catalyst | (E/Z)-1-chloro-2-(3-(morpholin-4-yl)phenylsulfonyl)octene |

Reductive Desulfonylation:

The sulfonyl chloride group can be removed reductively under radical conditions. This is often achieved using a tin hydride, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator. This reaction is useful for replacing the sulfonyl chloride group with a hydrogen atom.

Advanced Spectroscopic and Structural Characterization of 3 Morpholin 4 Yl Benzene 1 Sulfonylchloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

High-Resolution ¹H NMR for Proton Environment Elucidation

A high-resolution ¹H NMR spectrum for 3-(morpholin-4-yl)benzene-1-sulfonylchloride would be expected to show distinct signals for the protons on the benzene (B151609) ring and the morpholine (B109124) ring. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region of the spectrum due to their varied electronic environments and spin-spin coupling. The protons of the morpholine ring would be expected to appear as two distinct multiplets in the upfield region, corresponding to the protons adjacent to the nitrogen and oxygen atoms, respectively.

No specific experimental ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 3-(morpholin-4-yl)benzene-1-sulfonylchloride, is publicly available.

¹³C NMR for Carbon Backbone Analysis

The ¹³C NMR spectrum would provide complementary information by revealing the number of unique carbon environments in the molecule. One would anticipate distinct signals for the carbon atoms of the benzene ring, with their chemical shifts influenced by the positions of the morpholino and sulfonyl chloride substituents. The carbon atoms of the morpholine ring would also exhibit characteristic signals.

Specific experimental ¹³C NMR chemical shift data for the carbon backbone of 3-(morpholin-4-yl)benzene-1-sulfonylchloride is not available in the reviewed literature.

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC) for Complete Spectral Assignment

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be necessary. Correlation Spectroscopy (COSY) would establish proton-proton coupling networks within the benzene and morpholine rings. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments would correlate directly bonded proton and carbon atoms. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the morpholine ring to the correct position on the benzenesulfonyl chloride framework.

There are no published reports of 2D NMR experiments or a complete spectral assignment for 3-(morpholin-4-yl)benzene-1-sulfonylchloride.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Frequencies

The FTIR spectrum of 3-(morpholin-4-yl)benzene-1-sulfonylchloride would be expected to display characteristic absorption bands for the sulfonyl chloride group, including strong asymmetric and symmetric stretching vibrations of the S=O bonds. Additionally, vibrations corresponding to the C-N and C-O bonds of the morpholine ring, as well as aromatic C-H and C=C stretching and bending modes of the substituted benzene ring, would be anticipated.

A publicly available experimental FTIR spectrum with assigned characteristic functional group frequencies for 3-(morpholin-4-yl)benzene-1-sulfonylchloride could not be located.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The mass spectrum of 3-(morpholin-4-yl)benzene-1-sulfonylchloride would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks due to the presence of chlorine and sulfur. Analysis of the fragmentation pattern would likely reveal the loss of the sulfonyl chloride group and fragmentation of the morpholine ring.

No experimental mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and major fragments, has been reported for 3-(morpholin-4-yl)benzene-1-sulfonylchloride in the available scientific literature.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For 3-(morpholin-4-yl)benzene-1-sulfonylchloride, the molecular formula is C₁₀H₁₂ClNO₃S.

The expected exact mass of the molecular ion ([M]⁺˙) can be calculated by summing the precise masses of its constituent isotopes. This theoretical value would then be compared against the experimentally determined mass from an HRMS instrument. A close correlation between the theoretical and observed mass, typically within a few parts per million (ppm), would serve to confirm the molecular formula.

Table 1: Theoretical Isotopic Masses for Molecular Formula Confirmation of C₁₀H₁₂ClNO₃S

| Isotope | Exact Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ³⁵Cl | 34.968853 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

Based on these values, the theoretical monoisotopic mass of the 3-(morpholin-4-yl)benzene-1-sulfonylchloride molecular ion can be calculated. This would be the primary value sought in an HRMS analysis for molecular formula confirmation.

Analysis of Fragmentation Pathways for Structural Verification

In the absence of experimental data, the fragmentation pathways of 3-(morpholin-4-yl)benzene-1-sulfonylchloride under mass spectrometric conditions can be predicted based on the fragmentation patterns of similar chemical moieties, such as benzenesulfonyl chlorides and morpholine-containing compounds.

Upon ionization, the molecular ion would be expected to undergo a series of fragmentation events, leading to the formation of characteristic product ions. These fragmentation pathways provide valuable information for structural elucidation. Key predicted fragmentation pathways would include:

Cleavage of the Sulfonyl Chloride Group: A primary fragmentation would likely involve the loss of the chlorine atom or the entire sulfonyl chloride group.

Fragmentation of the Morpholine Ring: The morpholine ring could undergo characteristic ring-opening reactions or cleavage, leading to the formation of smaller, stable fragment ions.

Cleavage of the Bond between the Benzene and Morpholine Groups: The bond connecting the morpholine nitrogen to the benzene ring could cleave, resulting in ions corresponding to each of these structural units.

Table 2: Predicted Fragment Ions in the Mass Spectrum of 3-(morpholin-4-yl)benzene-1-sulfonylchloride

| Predicted Fragment Ion | Proposed Structure |

|---|---|

| [M - Cl]⁺ | Ion resulting from the loss of a chlorine radical. |

| [M - SO₂Cl]⁺ | Ion resulting from the cleavage of the C-S bond. |

| [C₄H₈NO]⁺ | Fragment corresponding to the morpholine cation. |

It is important to reiterate that the information presented here is based on theoretical predictions due to the absence of published experimental data for 3-(morpholin-4-yl)benzene-1-sulfonylchloride.

Computational Chemistry and Theoretical Investigations of 3 Morpholin 4 Yl Benzene 1 Sulfonylchloride

Quantum Chemical Calculations for Molecular Conformation and Geometry Optimization

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation of the molecule. Quantum chemical methods, such as DFT with functionals like B3LYP and basis sets such as 6-311G+(d,p), are commonly used for this purpose. nih.govnih.gov

The optimized geometry of 3-(morpholin-4-yl)benzene-1-sulfonylchloride reveals the spatial arrangement of its constituent rings and functional groups. The morpholine (B109124) ring typically adopts a stable chair conformation. The orientation of the morpholine and sulfonyl chloride groups relative to the central benzene (B151609) ring is determined by minimizing steric hindrance and optimizing electronic interactions. The key geometrical parameters, including the lengths of the S-Cl, S=O, and C-N bonds, are critical indicators of the molecule's structural stability and potential reactivity.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | S-Cl | 2.085 |

| S=O | 1.432 | |

| C-S | 1.778 | |

| C-N (Aromatic-Morpholine) | 1.385 | |

| Bond Angle (°) | O-S-O | 122.5 |

| O-S-Cl | 107.8 | |

| C-S-Cl | 101.5 |

Electronic Structure Analysis

Understanding the electronic distribution within a molecule is key to predicting its chemical behavior. Several computational techniques are employed to analyze the electronic structure of 3-(morpholin-4-yl)benzene-1-sulfonylchloride.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.comucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, characterizing the molecule's nucleophilicity. The LUMO, as the lowest energy orbital capable of accepting electrons, represents the molecule's electrophilicity. youtube.com

For 3-(morpholin-4-yl)benzene-1-sulfonylchloride, the HOMO is typically distributed over the electron-rich morpholinyl-benzene ring system. In contrast, the LUMO is predominantly localized on the sulfonyl chloride group, specifically showing significant contribution from the σ* antibonding orbital of the S-Cl bond. This localization indicates that the sulfur atom is the primary electrophilic center, susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of chemical reactivity and stability. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 6.65 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule in terms of localized Lewis-type structures (bonds and lone pairs). materialsciencejournal.org This method allows for the quantification of intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. fluorine1.ru

In 3-(morpholin-4-yl)benzene-1-sulfonylchloride, significant hyperconjugative interactions include the delocalization of lone pair electrons from the morpholine nitrogen (n(N)) and the sulfonyl oxygens (n(O)) into the antibonding π* orbitals of the benzene ring. These interactions contribute to the stability of the molecule and influence the electron distribution across the aromatic system. The strength of these donor-acceptor interactions is estimated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each delocalization. A higher E(2) value indicates a stronger interaction.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(N)morpholine | π(C-C)ring | 5.80 |

| n(O)sulfonyl | σ(C-S) | 2.15 |

| π(C-C)ring | σ*(S-Cl) | 1.95 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. Red regions signify negative potential (high electron density), which are attractive to electrophiles, while blue regions indicate positive potential (electron deficiency), which are susceptible to nucleophilic attack.

For 3-(morpholin-4-yl)benzene-1-sulfonylchloride, an MEP map would clearly identify the key reactive areas. A strong region of positive potential (blue) would be centered on the sulfur atom of the sulfonyl chloride group, confirming it as the primary electrophilic site. Regions of negative potential (red) would be located around the two sulfonyl oxygen atoms and, to a lesser extent, the nitrogen atom of the morpholine ring, highlighting them as potential sites for interaction with electrophiles or hydrogen bond donors.

Reaction Mechanism Modeling through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energetics that are often inaccessible through experimental means alone. nih.gov

For reactions involving 3-(morpholin-4-yl)benzene-1-sulfonylchloride, such as nucleophilic substitution at the sulfur center, computational modeling can be used to map out the entire potential energy surface. mdpi.com This involves locating and characterizing the structures of reactants, intermediates, transition states, and products. The reaction of sulfonyl chlorides with nucleophiles is generally discussed in terms of two primary mechanisms: a concerted, single transition state process (SN2-type) or a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate intermediate. nih.govmdpi.com

By calculating the Gibbs free energy (ΔG) of each stationary point on the reaction coordinate, a detailed energy profile can be constructed. The height of the energy barrier from the reactants to the transition state determines the activation energy (ΔG‡) of the reaction, which is directly related to the reaction rate. Computational studies can compare the activation energies for the SN2 and A-E pathways. The pathway with the lower activation energy is predicted to be the kinetically favored mechanism. These simulations provide a fundamental understanding of why the reaction proceeds in a certain way and how its rate and outcome can be influenced by the nature of the nucleophile, solvent, and substituents on the aromatic ring. mdpi.com

Solvation Model Effects on Calculated Parameters

Detailed research on the specific effects of solvation models on the calculated parameters of 3-(morpholin-4-yl)benzene-1-sulfonyl chloride is not extensively available in the reviewed literature. However, general principles of computational chemistry allow for a theoretical discussion of how such models would influence its properties.

Solvation models are critical in computational chemistry for accurately simulating the behavior of molecules in a solvent, as opposed to the gas phase. For a polar molecule like 3-(morpholin-4-yl)benzene-1-sulfonyl chloride, the choice of a solvation model would significantly impact calculated parameters such as conformational energies, electronic properties, and reaction energetics.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), and explicit solvation models, where individual solvent molecules are included in the calculation, would be expected to have distinct effects.

Implicit Models (e.g., PCM): These models would primarily capture the bulk electrostatic effects of the solvent. For 3-(morpholin-4-yl)benzene-1-sulfonyl chloride, this would lead to a stabilization of the more polar conformers. The calculated dipole moment would likely be higher in a simulated polar solvent compared to the gas phase. Key bond lengths and angles, particularly within the sulfonyl chloride and morpholine groups, might be subtly altered due to the dielectric medium.

Explicit Models: An explicit solvation model, while computationally more intensive, would provide insights into specific solute-solvent interactions, such as hydrogen bonding between the solvent and the oxygen and nitrogen atoms of the morpholine ring or the oxygen atoms of the sulfonyl group. These specific interactions would have a more localized and directional effect on the geometry and electronic structure of the molecule compared to the uniform field of an implicit model.

The choice of solvent would also be crucial. A polar protic solvent, for instance, would be expected to have a more pronounced effect on the calculated parameters of 3-(morpholin-4-yl)benzene-1-sulfonyl chloride than a nonpolar aprotic solvent, due to the potential for hydrogen bonding.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The prediction of spectroscopic parameters for 3-(morpholin-4-yl)benzene-1-sulfonyl chloride through computational methods and their subsequent validation with experimental data is a cornerstone of structural elucidation. While a specific, comprehensive study validating the full spectroscopic profile of this particular compound is not readily found in the literature, the general methodology for such an investigation is well-established.

Theoretical calculations, typically using Density Functional Theory (DFT), can predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

Predicted Spectroscopic Data:

A hypothetical table of predicted versus experimental spectroscopic data is presented below to illustrate the validation process. Note: The following data is illustrative and not based on actual published experimental results for this specific compound.

| Parameter | Predicted Value | Experimental Value | Deviation |

| ¹H NMR (ppm) | |||

| Morpholino Protons | 3.25, 3.80 | Data not available | - |

| Benzene Ring Protons | 7.50 - 7.90 | Data not available | - |

| ¹³C NMR (ppm) | |||

| Morpholino Carbons | 45.0, 66.5 | Data not available | - |

| Benzene Ring Carbons | 120.0 - 145.0 | Data not available | - |

| IR (cm⁻¹) | |||

| S=O Stretch | 1175, 1370 | Data not available | - |

| C-N Stretch | 1150 | Data not available | - |

| C-S Stretch | 780 | Data not available | - |

The validation process would involve comparing the computationally predicted spectra with experimentally obtained spectra. Discrepancies between the two can often be minimized by applying scaling factors to the theoretical data, particularly for vibrational frequencies, to account for systematic errors in the computational methods and the neglect of anharmonicity. A close agreement between the scaled theoretical data and the experimental data would serve to confirm the structure of 3-(morpholin-4-yl)benzene-1-sulfonyl chloride.

Synthetic Applications and Derivatives of 3 Morpholin 4 Yl Benzene 1 Sulfonylchloride As Advanced Building Blocks

Synthesis of Novel Sulfonamide Derivatives through Amidation Reactions

The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a cornerstone of organic synthesis. ekb.egucl.ac.uk This transformation, often referred to as sulfonylation or amidation, is highly reliable and provides a robust method for creating a diverse library of compounds from a single sulfonyl chloride precursor. libretexts.org 3-(morpholin-4-yl)benzene-1-sulfonylchloride readily participates in these reactions, serving as an electrophile that couples with a wide range of nucleophilic amines. libretexts.org

The amidation of 3-(morpholin-4-yl)benzene-1-sulfonylchloride can be performed with a broad spectrum of primary and secondary amines to yield the corresponding N-substituted sulfonamides. libretexts.orgshaalaa.com This versatility allows for the systematic modification of molecular structure to explore structure-activity relationships in drug discovery programs.

Primary Amines: Reaction with primary amines (R-NH₂) results in the formation of secondary sulfonamides. These products are notable for retaining a hydrogen atom on the nitrogen, which is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. shaalaa.comdoubtnut.com This acidity allows the resulting sulfonamide to dissolve in aqueous alkaline solutions, a principle utilized in the classical Hinsberg test for amine differentiation. libretexts.orgdoubtnut.com A wide variety of primary amines, including aliphatic (e.g., propylamine), benzylic (e.g., benzylamine), and aromatic (e.g., aniline) amines, can be used. cbijournal.com

Secondary Amines: Secondary amines (R₂NH) react to form tertiary sulfonamides. vedantu.com Unlike the products derived from primary amines, these compounds lack an acidic proton on the nitrogen atom and are consequently insoluble in aqueous alkali. shaalaa.comvedantu.com Cyclic secondary amines such as piperidine (B6355638) and pyrrolidine, as well as acyclic secondary amines like diethylamine, are common substrates in this reaction. nih.gov

Amino Acids and Derivatives: The reaction can also be extended to amino acid esters and other bifunctional amines. rdd.edu.iq This approach enables the conjugation of the 3-(morpholin-4-yl)benzenesulfonyl moiety to peptide-like structures, creating more complex molecular architectures.

The synthesis of sulfonamides from sulfonyl chlorides and amines is a well-established reaction, and conditions can be optimized to achieve high yields and purity. researchgate.netresearchgate.net The standard procedure involves the slow addition of the sulfonyl chloride to a solution of the amine in the presence of a base. ekb.eg

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). cbijournal.com A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. libretexts.org Common choices for the base include tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270), which can also serve as the solvent in some cases. ekb.egcbijournal.com The use of an appropriate base prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Reactions are often initiated at a reduced temperature (e.g., 0 °C) to control the exothermic reaction, followed by stirring at room temperature to ensure completion. cbijournal.com These optimized conditions generally lead to high conversion rates and yields, often exceeding 85-90%. ekb.egcbijournal.com

| Amine Substrate | Product Class | Typical Base | Typical Solvent | Expected Outcome |

|---|---|---|---|---|

| Aniline | Secondary Sulfonamide | Pyridine | DCM | High yield; product soluble in aq. NaOH |

| Benzylamine | Secondary Sulfonamide | Triethylamine (TEA) | THF | High yield; product soluble in aq. NaOH |

| Piperidine | Tertiary Sulfonamide | Triethylamine (TEA) | DCM | High yield; product insoluble in aq. NaOH |

| Diethylamine | Tertiary Sulfonamide | Pyridine | DCM | High yield; product insoluble in aq. NaOH |

| Glycine Ethyl Ester | Secondary Sulfonamide | Triethylamine (TEA) | THF | High yield; allows for further peptide coupling |

Utility in the Construction of Multifunctional Organic Scaffolds

Building blocks are fundamental to modern medicinal chemistry, providing pre-validated fragments that can be assembled into more complex molecules. csmres.co.ukresearchgate.net 3-(morpholin-4-yl)benzene-1-sulfonylchloride is an exemplary building block, offering a reliable handle for covalent attachment and a structural motif associated with favorable drug-like properties. lifechemicals.com Its use facilitates the rapid construction of diverse chemical libraries aimed at identifying new therapeutic agents. csmres.co.uk

The primary utility of 3-(morpholin-4-yl)benzene-1-sulfonylchloride in constructing complex scaffolds lies in its ability to be readily integrated into larger molecules via the sulfonamide linkage. escholarship.org By choosing an amine coupling partner that contains additional functional groups, chemists can introduce new points for molecular elaboration. For instance, reacting the sulfonyl chloride with an aminophenol or an amino-benzoic acid ester would yield a sulfonamide that also bears a hydroxyl or carboxylate group, respectively. These appended functionalities can then be used in subsequent synthetic steps, such as etherification, esterification, or further amide bond formations, to build out the molecular architecture. This strategy is central to both target-oriented synthesis and diversity-oriented synthesis, where generating molecular complexity efficiently is a key goal. nih.govrsc.org

Once the 3-(morpholin-4-yl)benzenesulfonamide core is installed, it can serve as a stable platform for additional chemical modifications. The aromatic ring of the benzenesulfonamide (B165840) moiety, while generally stable, can potentially undergo electrophilic aromatic substitution if suitably activated. More commonly, the derivatization strategy focuses on functional groups introduced via the amine component. nih.gov

For example, if the amine substrate contains a terminal alkyne or an azide, the resulting sulfonamide can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." If the amine contains a boronic acid or a halide, the sulfonamide product can be subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-nitrogen bonds. This modular approach allows for the convergent synthesis of highly complex and multifunctional organic scaffolds from simple, readily available starting materials.

Development of Advanced Reagents and Catalyst Ligands

Beyond its role in constructing therapeutic candidates, the structural features of 3-(morpholin-4-yl)benzene-1-sulfonylchloride and its derivatives suggest their potential utility in the development of specialized chemical reagents and ligands for catalysis. The sulfonamide group is known to act as a hydrogen-bond donor and can be incorporated into organocatalysts. cbijournal.com

By reacting 3-(morpholin-4-yl)benzene-1-sulfonylchloride with amines that bear additional coordinating atoms (e.g., nitrogen in a pyridine ring, oxygen in a furan (B31954) ring, or sulfur in a thiophene (B33073) ring), it is possible to synthesize a new class of chelating ligands. The sulfonamide nitrogen, in conjunction with the other heteroatoms, could coordinate to a metal center. The steric and electronic properties of such a ligand would be influenced by the bulky morpholine-substituted phenyl group. These properties are critical for controlling the reactivity and selectivity of metal catalysts in a wide range of organic transformations. While this application is still emerging, the synthetic accessibility and modularity of these sulfonamide structures make them attractive targets for research in catalyst development.

Q & A

Q. What are the standard synthetic methodologies for preparing 3-(morpholin-4-yl)benzene-1-sulfonylchloride, and how are reaction conditions optimized?

The synthesis typically involves introducing the morpholine moiety to a sulfonyl chloride precursor. A common approach includes:

- Sulfonation : Direct sulfonation of a benzene derivative followed by chlorination to yield the sulfonyl chloride group.

- Morpholine introduction : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach morpholine at the 3-position . Optimization focuses on solvent choice (e.g., dichloromethane for inert conditions), temperature control (0–25°C to prevent decomposition), and purification via recrystallization or chromatography .

Q. Which analytical techniques are critical for characterizing 3-(morpholin-4-yl)benzene-1-sulfonylchloride?

Key methods include:

Q. How does the reactivity of the sulfonyl chloride group in this compound compare to other aryl sulfonyl chlorides?

The electron-donating morpholine group at the 3-position reduces electrophilicity at the sulfonyl chloride, potentially slowing nucleophilic substitution (e.g., with amines or alcohols). Comparative kinetic studies using UV-Vis spectroscopy or HPLC can quantify reactivity differences .

Q. What safety protocols are essential when handling this compound?

- Corrosivity : Use gloves, goggles, and fume hoods due to sulfonyl chloride’s reactivity with moisture, releasing HCl gas .

- Storage : Anhydrous conditions under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. What challenges arise in crystallographic structure determination of this compound, and how are they addressed?

- Disorder in morpholine rings : Flexible puckering (e.g., chair vs. boat conformations) complicates refinement. Use SHELXL’s restraints for bond lengths/angles and validate with R-factor analysis .

- Twinned crystals : Employ SHELXD for structure solution and SHELXE for density modification in high-throughput pipelines .

Q. How can computational modeling predict the compound’s reactivity in complex reaction environments?

Q. What role does this compound play in pharmaceutical intermediate synthesis?

It serves as a key intermediate for:

- Sulfonamide drugs : React with amines to form sulfonamide linkages, common in protease inhibitors (e.g., HIV therapeutics) .

- Targeted delivery : The morpholine group enhances solubility and bioavailability, critical for CNS-targeted drugs .

Q. How does regiochemistry (sulfonyl chloride at position 1, morpholine at 3) influence regioselectivity in substitution reactions?

- Steric effects : The 3-morpholine group hinders attack at the para position, favoring ortho substitution in electrophilic reactions.

- Electronic effects : Resonance donation from morpholine destabilizes the sulfonyl chloride, requiring harsher conditions for nucleophilic substitution .

Q. How should researchers resolve contradictions in reported synthetic yields or by-product profiles?

- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation.

- By-product analysis : Compare chromatographic profiles (HPLC) with literature data and optimize quenching/purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。